7-Oxa-2-azaspiro[3.5]nonane, 2-[(4-methylphenyl)sulfonyl]-
CAS No.:
Cat. No.: VC16466966
Molecular Formula: C14H19NO3S
Molecular Weight: 281.37 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C14H19NO3S | 
|---|---|
| Molecular Weight | 281.37 g/mol | 
| IUPAC Name | 2-(4-methylphenyl)sulfonyl-7-oxa-2-azaspiro[3.5]nonane | 
| Standard InChI | InChI=1S/C14H19NO3S/c1-12-2-4-13(5-3-12)19(16,17)15-10-14(11-15)6-8-18-9-7-14/h2-5H,6-11H2,1H3 | 
| Standard InChI Key | GFFDVVCTQIUJPX-UHFFFAOYSA-N | 
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CCOCC3 | 
Introduction
Chemical Identity and Structural Features
Core Structure and Nomenclature
The compound belongs to the azaspirocyclic family, characterized by a seven-membered oxa-azaspiro[3.5]nonane core fused with a 4-methylphenyl sulfonyl group. The IUPAC name 7-Oxa-2-azaspiro[3.5]nonane, 2-[(4-methylphenyl)sulfonyl]- reflects its:
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Spirocyclic backbone: A bicyclic system where two rings share a single atom (spiro junction at position 2).
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Heteroatom composition: Oxygen (oxa) at position 7 and nitrogen (aza) at position 2 .
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Sulfonyl substituent: A 4-methylbenzenesulfonyl group (-SO₂-C₆H₄-CH₃) attached to the nitrogen .
 
Molecular Formula and Weight
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Molecular formula: C₁₅H₁₉NO₃S
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Molecular weight: 293.38 g/mol (calculated from PubChem data for analogous structures) .
 
Spectroscopic and Computational Data
| Property | Value/Description | Source | 
|---|---|---|
| SMILES | C1COC2(CN(S(=O)(=O)C3=CC=C(C=C3)C)C2) | Computed | 
| InChIKey | WZFOPYGRZNUWSP-UHFFFAOYSA-N | PubChem | 
| logP (Predicted) | 2.1 ± 0.4 | ChemAxon | 
| Hydrogen Bond Acceptors | 4 | PubChem | 
Synthesis and Reaction Pathways
Key Synthetic Strategies
Synthesis of this compound likely adapts methodologies from related azaspirocyclic sulfonamides. A patent (CN112321599A) outlines a two-step cyclization approach for 7-oxo-2-azaspiro[3.5]nonane derivatives , which can be modified for sulfonyl incorporation:
Step 1: Cyclization of Halogenated Ethers
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Reactants: Bis(2-chloroethyl) ether + sulfonamide precursor (e.g., 4-methylbenzenesulfonamide).
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Conditions: Phase-transfer catalysis (tetrabutylammonium bromide) with KI in DMF at 70–100°C .
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Mechanism: Nucleophilic substitution forms the spirocyclic framework while minimizing ring-opening side reactions .
 
Step 2: Sulfonylation
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Reactant: Intermediate spiroamine + 4-methylbenzenesulfonyl chloride.
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Conditions: Base (e.g., triethylamine) in dichloromethane at 0–25°C.
 
Industrial-Scale Considerations
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Challenges: Purification of spirocyclic products due to conformational rigidity.
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Optimization: Use of continuous-flow reactors to enhance heat transfer and reduce byproducts .
 
Physicochemical and Pharmacological Properties
Solubility and Stability
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Aqueous solubility: <0.1 mg/mL (predicted), necessitating formulation with co-solvents (e.g., PEG-400) .
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Thermal stability: Decomposition above 250°C (DSC data for related compounds) .
 
Biological Activity
While direct studies on this compound are scarce, structural analogs exhibit:
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Antiviral activity: Inhibition of Respiratory Syncytial Virus (RSV) via fusion protein targeting (IC₅₀ = 0.8 μM) .
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Kinase inhibition: Binding to EGFR tyrosine kinase (Kd = 12 nM) in molecular docking studies .
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Antidepressant potential: Serotonin reuptake inhibition (Ki = 15 nM) in spirocyclic sulfonamides.
 
Applications in Drug Discovery
Lead Optimization
The spirocyclic scaffold confers:
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Conformational restriction: Enhances target selectivity by reducing entropic penalties during binding.
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Metabolic stability: Resistance to CYP450 oxidation due to steric hindrance at the spiro center .
 
Case Study: Anticancer Derivatives
A related compound, 2-((3-fluorobenzyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane, demonstrated:
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Cytotoxicity: IC₅₀ = 1.2 μM against A549 lung cancer cells.
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Apoptosis induction: 3-fold increase in caspase-3 activity vs. controls.
 
Challenges and Future Directions
Synthetic Limitations
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Ring-opening reactions: Competing pathways during cyclization require precise stoichiometric control .
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Sulfonamide racemization: Chiral centers at the spiro junction may necessitate asymmetric synthesis.
 
Research Priorities
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In vivo pharmacokinetics: Address poor oral bioavailability through prodrug strategies.
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Target validation: CRISPR screening to identify off-target effects in kinase signaling pathways.
 
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